1-{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE
Description
The compound 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone features a piperazine core substituted at the 1-position with a 4-fluorophenyl sulfonyl group and at the 4-position with an ethanone moiety linked to a 4-methoxyphenoxy chain. This structure combines sulfonamide, piperazine, and aryl ether functionalities, which are common in bioactive molecules targeting neurological or enzymatic pathways .
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S/c1-26-16-4-6-17(7-5-16)27-14-19(23)21-10-12-22(13-11-21)28(24,25)18-8-2-15(20)3-9-18/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESMRPFCEWZATF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through cyclization reactions involving diamines and sulfonium salts.
Substitution with Fluorophenylsulfonyl Group: The piperazine ring is then substituted with a fluorophenylsulfonyl group using reagents like diphenylvinylsulfonium triflate.
Attachment of Methoxyphenoxy Group: The final step involves the attachment of the methoxyphenoxy group to the ethanone backbone through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone undergoes various chemical reactions:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activities and influencing various biochemical pathways.
Pathways Involved: It affects signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs include:
Key Observations :
- Sulfonyl Group Position : The 4-fluorophenyl sulfonyl group in the target compound contrasts with sulfamoyl () or 4-methoxyphenyl sulfonyl () substituents in analogs. The electron-withdrawing fluorine atom may enhance metabolic stability compared to methoxy or sulfamoyl groups .
- Ethanone vs. Heterocyclic Moieties: The ethanone chain in the target compound differs from benzothiazole () or trifluoromethylphenyl ketone ().
- Piperazine Core Modifications : The diphenylmethyl group in ’s compound introduces steric bulk, which may reduce receptor binding efficiency compared to the target compound’s simpler 4-fluorophenyl sulfonyl group .
Pharmacological Potential
- CNS Modulation : Piperazine-sulfonamide hybrids () are explored for serotonin or dopamine receptor interactions due to their similarity to antipsychotic agents .
- Enzyme Inhibition: Benzothiazole derivatives () often target kinases or proteases, suggesting the target compound’s ethanone chain could be optimized for similar applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
